molecular formula C17H10BrF3N2O3 B2387080 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide CAS No. 314026-08-9

6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide

Cat. No.: B2387080
CAS No.: 314026-08-9
M. Wt: 427.177
InChI Key: JIYCILSHDFLXSY-KQWNVCNZSA-N
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Description

6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, features a bromine atom, a trifluoromethoxy group, and an iminochromene structure, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow techniques. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group, in particular, is known for enhancing the compound’s stability and bioactivity.

Biological Activity

6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme modulation. This article reviews the current understanding of its biological activity, supported by various studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H12BrF3N2O3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of chromene compounds can induce apoptosis in cancer cells by activating caspases, which are critical in the programmed cell death pathway .
  • Enzyme Modulation : The compound may act as a modulator of kinase cascades, influencing cell signaling pathways associated with growth and proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets.

  • Caspase Activation : The compound has been reported to activate caspases, leading to increased apoptosis in cancer cells. This mechanism is crucial for developing anticancer therapies .
  • Kinase Cascade Modulation : The compound may inhibit or activate specific kinases involved in cellular signaling, affecting processes such as cell division and survival .

Case Studies and Research Findings

Several studies have investigated the biological effects of related chromene compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AnticancerInduces apoptosis in cancer cell lines via caspase activation.
Enzyme modulationModulates kinase activity affecting cellular signaling pathways.
PharmacologicalDemonstrates potential as a therapeutic agent in various disease models.

Detailed Findings

  • Anticancer Effects : In vitro studies demonstrated that chromene derivatives similar to this compound significantly inhibited the growth of various cancer cell lines by triggering apoptotic pathways .
  • Kinase Inhibition : Research has indicated that certain chromene compounds can inhibit kinases involved in tumor progression, suggesting that this compound may share similar properties .

Properties

IUPAC Name

6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrF3N2O3/c18-10-1-6-14-9(7-10)8-13(15(22)24)16(25-14)23-11-2-4-12(5-3-11)26-17(19,20)21/h1-8H,(H2,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYCILSHDFLXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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